Lipophilicity (XLogP3) Comparison: Enhanced Permeability Potential vs. Unsubstituted 6-Phenylpyrimidin-4-amine
The target compound exhibits a computed XLogP3 of 2.0, which is 0.5 log units higher than the unsubstituted 6-phenylpyrimidin-4-amine (XLogP3 = 1.5) [1][2]. This increase is consistent with the addition of the methyl and fluoro substituents, and it places the compound into a more favorable lipophilicity range for passive membrane permeability and central nervous system multiparameter optimization (CNS MPO) scoring compared to its less lipophilic progenitor [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 6-Phenylpyrimidin-4-amine: XLogP3 = 1.5 |
| Quantified Difference | Δ LogP = +0.5 (higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm; data sourced from PubChem (release 2019.06.18 and 2025.04.14) |
Why This Matters
This quantifiable difference in lipophilicity can be decisive for lead optimization programs requiring passive cellular permeability, where a 0.5 log unit increase can significantly improve membrane transit, making the target compound a more attractive starting scaffold for CNS or intracellular target drug discovery.
- [1] PubChem. Compound Summary for CID 115502716, 6-(3-Fluoro-4-methylphenyl)pyrimidin-4-amine. XLogP3-AA. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for 6-Phenylpyrimidin-4-amine. XLogP3-AA. National Center for Biotechnology Information (2025). View Source
